4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0770699
InChI: InChI=1S/C11H8N2O2S/c1-5-2-3-6-9-10(16-11(6)12-5)7(14)4-8(15)13-9/h2-4H,1H3,(H2,13,14,15)
SMILES: CC1=NC2=C(C=C1)C3=C(S2)C(=CC(=O)N3)O
Molecular Formula: C11H8N2O2S
Molecular Weight: 232.26 g/mol

4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one

CAS No.:

Cat. No.: VC0770699

Molecular Formula: C11H8N2O2S

Molecular Weight: 232.26 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one -

Specification

Molecular Formula C11H8N2O2S
Molecular Weight 232.26 g/mol
IUPAC Name 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one
Standard InChI InChI=1S/C11H8N2O2S/c1-5-2-3-6-9-10(16-11(6)12-5)7(14)4-8(15)13-9/h2-4H,1H3,(H2,13,14,15)
Standard InChI Key NUEZBCKNVWZLJA-UHFFFAOYSA-N
Isomeric SMILES CC1=NC2=C(C=C1)C3=C(S2)C(=O)C=C(N3)O
SMILES CC1=NC2=C(C=C1)C3=C(S2)C(=CC(=O)N3)O
Canonical SMILES CC1=NC2=C(C=C1)C3=C(S2)C(=O)C=C(N3)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator